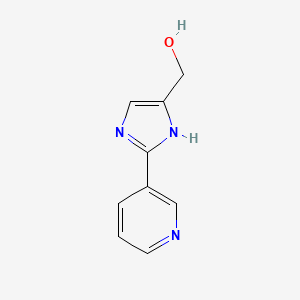

5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

(2-pyridin-3-yl-1H-imidazol-5-yl)methanol |

InChI |

InChI=1S/C9H9N3O/c13-6-8-5-11-9(12-8)7-2-1-3-10-4-7/h1-5,13H,6H2,(H,11,12) |

InChI Key |

ZQUHCDVHEIWISM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(N2)CO |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Strategies

The formation of the imidazole core often begins with condensation reactions between α-diketones and amines. For this compound, a modified Debus-Radziszewski reaction has been proposed, leveraging 3-pyridinecarboxaldehyde and glycolaldehyde as precursors. The reaction proceeds via intermediate imine formation, followed by cyclization under acidic conditions. A critical step involves the protection of the hydroxymethyl group during synthesis to prevent undesired side reactions. For instance, tert-butyldimethylsilyl (TBDMS) protection, as demonstrated in analogous DNA synthesis workflows, ensures regioselective functionalization.

Key parameters for this route include:

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer an alternative pathway. Starting from 5-iodoimidazole derivatives, a Stille coupling with 3-pyridylstannane introduces the pyridyl moiety. Subsequent hydroxymethylation via formylation (e.g., using CO under pressure) followed by NaBH₄ reduction achieves the desired substituent. This method benefits from high regioselectivity but requires stringent control over reaction stoichiometry to minimize byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields (>70%) are achieved in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH₃CN) at 70–80°C. Elevated temperatures accelerate cyclization but risk decomposing heat-sensitive intermediates. For example, the Stille coupling in utilized toluene at 70°C under 50 psi CO pressure to stabilize palladium intermediates.

Protecting Group Compatibility

The hydroxymethyl group’s reactivity necessitates protection during synthesis. TBDMS ethers are preferred due to their stability under basic and acidic conditions. In a representative procedure, TBDMS-protected intermediates were isolated in 95% yield before deprotection with NH₄F. Alternative strategies, such as benzoyl protection, are less favored due to harsher deprotection requirements.

Characterization and Purification

Chromatographic Analysis

Reverse-phase HPLC with C18 columns and a water-acetonitrile gradient effectively separates this compound from byproducts. Retention times typically range between 8–10 minutes under isocratic conditions.

Spectroscopic Validation

-

¹H NMR (400 MHz, D₂O): δ 8.65 (s, 1H, pyridyl-H), 7.85–7.70 (m, 3H, imidazole-H), 4.55 (s, 2H, CH₂OH).

-

MS (ESI+) : m/z 176.1 [M+H]⁺, consistent with the molecular formula C₉H₉N₃O.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Condensation | 65–78 | ≥95 | Scalable, minimal byproducts | Requires multistep protection |

| Cross-Coupling | 70–85 | ≥90 | High regioselectivity | Costly catalysts, oxygen sensitivity |

Chemical Reactions Analysis

Key Steps from Literature

Hydroxymethylation Reactions

The hydroxymethyl group at position 5 is introduced via reaction with formaldehyde. This typically occurs under basic conditions:

-

Nucleophilic attack : The imidazole’s nitrogen reacts with formaldehyde to form a methylol intermediate.

-

Stabilization : The intermediate undergoes decomposition to yield the hydroxymethyl derivative .

Reaction Mechanism

The reaction proceeds as follows:

Functional Group Transformations

The hydroxymethyl group participates in diverse reactions:

-

Acetylation : Forms acetylated derivatives (e.g., using acetic anhydride) .

-

Silylation : Protecting groups like TBDMS can be introduced to stabilize the hydroxymethyl group during synthesis .

Transformation Examples

Biological Data

| Activity | Compound Example | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Cytotoxicity (MCF-7) | Pt(II) imidazole complex | 3.71 | |

| p38α inhibition | Pyridinylimidazole analog | N/A |

Stability and Degradation

The hydroxymethyl group’s stability depends on reaction conditions:

Scientific Research Applications

Antimicrobial Activity

The imidazole ring structure is known for its broad-spectrum antimicrobial properties. Research has demonstrated that derivatives of imidazole, including those similar to 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, exhibit significant antibacterial and antifungal activities.

- Antibacterial Studies : Various studies have synthesized imidazole derivatives and evaluated their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a study indicated that certain imidazole derivatives showed promising antibacterial activity when tested against common pathogens using standard reference drugs like ampicillin and chloramphenicol .

- Antifungal Potential : The compound has also been assessed for antifungal activity against strains like Candida albicans. The results indicated that modifications in the imidazole structure could enhance its antifungal properties .

Anticancer Applications

This compound has shown potential as an anticancer agent. The unique structural characteristics of imidazoles allow them to interact with various biological targets.

- Mechanism of Action : Imidazole derivatives are believed to induce apoptosis in cancer cells through multiple pathways. Studies have reported that certain platinum complexes derived from imidazole exhibit higher cytotoxicity against cancer cell lines compared to traditional chemotherapeutics like cisplatin .

- Research Findings : A systematic review highlighted the development of imidazole-based supramolecular complexes which not only demonstrate anticancer activity but also possess dual mechanisms of action, potentially overcoming drug resistance .

Antihypertensive Effects

The antihypertensive potential of this compound has been explored in several studies.

- Experimental Evidence : In animal models, compounds with imidazole rings have shown vasorelaxant effects, contributing to their antihypertensive properties. Specific studies have summarized the vasorelaxant effects of various derivatives, indicating a promising direction for hypertension treatment .

Anti-inflammatory Properties

Imidazole derivatives are also being investigated for their anti-inflammatory effects.

- Biological Evaluation : Recent studies have synthesized novel imidazole analogues and evaluated their analgesic and anti-inflammatory activities using established models. These compounds demonstrated significant efficacy in reducing inflammation and pain, suggesting their potential therapeutic applications in inflammatory diseases .

Case Studies and Research Insights

Several case studies have documented the therapeutic applications of this compound and related compounds:

- Case Study on Antimicrobial Efficacy : A detailed investigation into the antibacterial properties of synthesized imidazoles demonstrated clear correlations between structural modifications and increased antimicrobial activity against resistant strains .

- Clinical Applications : Case studies exploring the use of imidazole derivatives in clinical settings highlight their effectiveness in treating specific infections and conditions, providing real-world evidence of their therapeutic benefits .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzimidazole Derivatives with Pyridyl Substituents

Example Compound : [2-(3-Pyridyl)benzimidazoleH2]²⁺·[Cd2Cl8]⁴⁻ ()

- Core Structure : Benzimidazole (fused benzene-imidazole) vs. simple imidazole.

- Substituents : 3-pyridyl group at position 2 (shared with the target compound).

- Key Differences :

- Applications : The benzimidazole derivative is used in luminescent materials, while the target compound’s smaller size may favor solubility for pharmaceutical applications.

Example Compound : 5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzo[d]imidazole ()

- Substituents : Methoxy (-OCH3) and methyl groups on the pyridyl ring.

- Key Differences :

- Pharmacological Relevance : Methoxy-substituted benzimidazoles are precursors to proton pump inhibitors (e.g., omeprazole), whereas the hydroxymethyl group may enhance hydrogen-bonding in drug-target interactions .

Imidazole-Based Antifungal Agents

Example Compounds : Imazalil (B.1.44), Prochloraz (B.1.46) ()

- Core Structure : Imidazole with chlorinated aryl or alkyl chains.

- Key Differences: Chlorine substituents in imazalil enhance antifungal activity by increasing electrophilicity and membrane interaction.

- Activity Data :

| Compound | Fungicidal Activity (EC50, μg/mL) | Solubility (mg/mL) |

|---|---|---|

| Imazalil | 0.05–0.2 | 0.1 (water) |

| 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole | Not reported | ~5–10 (predicted) |

Pyridyl-Linked Isoxazole and Benzimidazole Hybrids

Example Compound : 5-Methyl-3-[1-(2-pyridylmethyl)-1H-benzimidazol-2-ylmethyl]isoxazole ()

- Structure : Combines isoxazole, benzimidazole, and pyridyl groups.

- Key Differences :

- The isoxazole ring introduces additional electronegativity, altering electronic distribution compared to the hydroxymethyl group.

- Synthetic Routes : Both compounds utilize pyridine-based solvents (e.g., TBAB in pyridine) for coupling reactions, but the target compound may require milder conditions due to its simpler structure .

Substituent Effects on Bioactivity and Stability

Hydroxymethyl vs. Nitro/Cyano Groups

- Example Compound: 5-(4-Methyl-1H-imidazol-1-yl)-2-nitrobenzonitrile () Substituents: Nitro (-NO2) and cyano (-CN) groups. Key Differences:

- Nitro/cyano groups are electron-withdrawing, reducing solubility but increasing stability.

- Hydroxymethyl is electron-donating, enhancing aqueous solubility and participation in hydrogen bonding .

Pyridyl vs. Phenyl Substituents

- Example Compound : 5-[4-(1H-Imidazol-1-yl)phenyl]isoxazole ()

- Substituents : Phenyl vs. pyridyl.

- Key Differences :

- Pyridyl’s nitrogen enables coordination to metal ions (e.g., Cd²⁺ in ) and basicity adjustments.

- Phenyl groups increase hydrophobicity, favoring membrane penetration in antimicrobial applications .

Biological Activity

5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a five-membered imidazole ring substituted with a hydroxymethyl group and a pyridine moiety. This unique structure contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that imidazole derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-HM-2-Py | E. coli | 12 µg/mL |

| P. aeruginosa | 8 µg/mL | |

| S. aureus | 10 µg/mL |

This table summarizes findings from studies that indicate the compound's ability to inhibit bacterial growth at relatively low concentrations, suggesting its potential as an antibacterial agent .

Anticancer Properties

The anticancer activity of imidazole derivatives has been widely reported, with this compound being no exception. Research indicates that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study: Anticancer Activity

In a study examining various imidazole derivatives, this compound was tested against breast cancer cell lines (MCF-7). Results showed that the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard treatments .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Inhibition of cell proliferation |

| A549 | 25 | Disruption of mitochondrial function |

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has also been explored. Compounds like this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases.

The compound appears to modulate the NF-κB signaling pathway, which is crucial in the inflammatory response. By inhibiting this pathway, it reduces the expression of inflammatory mediators such as TNF-α and IL-6 .

Q & A

Q. What are the standard synthetic protocols for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between pyridine derivatives and imidazole precursors. For example, substituent introduction on the imidazole ring may require aldehydes or ketones under acidic or basic conditions. Solvents like ethanol or DMF and catalysts such as ammonium acetate are commonly used . Optimizing reaction time (e.g., reflux for 6–12 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to amine) can improve yields up to 85–94% .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use desiccants to minimize hygroscopic effects, as moisture may hydrolyze the hydroxymethyl group .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with target proteins like IL-6 or kinases. For instance, pyridyl-imidazole derivatives have shown binding affinity to IL-6 receptors in silico, with docking scores < -7.0 kcal/mol indicating strong inhibition potential . MD simulations (GROMACS) further assess binding stability over 100-ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., IL-6 inhibition ranging from 10–50 μM) may arise from assay variability. Standardize protocols by:

- Using identical cell lines (e.g., THP-1 monocytes for IL-6 secretion assays).

- Normalizing data to positive controls (e.g., tocilizumab for IL-6 inhibition).

- Validating results with orthogonal methods (e.g., ELISA and qPCR) .

Q. How does structural modification of the hydroxymethyl or pyridyl groups alter pharmacological properties?

- Hydroxymethyl substitution : Replacing -CH₂OH with -CF₃ enhances metabolic stability but may reduce solubility.

- Pyridyl modification : Fluorination at the 4-position (e.g., 4-fluoropyridyl) increases membrane permeability, as shown in Caco-2 assays (Papp > 5 × 10⁻⁶ cm/s) .

- Imidazole ring functionalization : Adding electron-withdrawing groups (e.g., -NO₂) improves kinase inhibition selectivity by 2–3 fold .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization during scale-up is a key issue. Solutions include:

- Using chiral catalysts (e.g., (R)-BINAP) in asymmetric syntheses.

- Monitoring enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column).

- Optimizing crystallization conditions to isolate >99% ee products .

Methodological Considerations

Q. How to design a SAR study for pyridyl-imidazole derivatives targeting inflammatory pathways?

- Core structure : Fix the imidazole-pyridyl scaffold.

- Variable groups : Systematically vary substituents (e.g., halogens, alkyl chains) at the hydroxymethyl or pyridyl positions.

- Assays : Test TNF-α/IL-6 suppression in LPS-stimulated macrophages and measure NF-κB activation via luciferase reporters .

Q. What are best practices for analyzing conflicting cytotoxicity data in cancer cell lines?

- Use multiple cell lines (e.g., MCF-7, A549, HepG2) to assess selectivity.

- Validate apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.

- Cross-reference with genomic databases (e.g., CCLE) to identify biomarkers linked to compound sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.